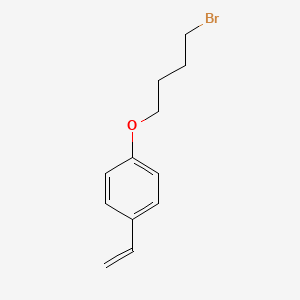![molecular formula C15H8Cl2N2S2 B14297468 [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate CAS No. 113260-81-4](/img/structure/B14297468.png)
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate is an organosulfur compound characterized by the presence of thiocyanate groups attached to a bis(4-chlorophenyl) structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate typically involves the reaction of 4-chlorobenzyl chloride with thiocyanate salts under controlled conditions. The reaction is carried out in an organic solvent such as acetone or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction can be represented as follows:
2C6H4ClCH2Cl+2KSCN→C6H4ClCH2SCN+2KCl
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate groups to thiols or other sulfur-containing functional groups.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate groups with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and ethanol (C₂H₅OH) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Amines, alcohols, and other substituted derivatives.
Applications De Recherche Scientifique
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate has several applications in scientific research:
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate involves the interaction of its thiocyanate groups with biological targets. The compound can inhibit enzyme activity by binding to the active sites or interacting with essential cofactors. The molecular targets include enzymes involved in metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-chlorophenyl) disulfide
- Bis(4-chlorophenyl) sulfide
- Bis(4-chlorophenyl) sulfoxide
Comparison
Compared to similar compounds, [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate is unique due to the presence of thiocyanate groups, which impart distinct chemical reactivity and biological activity. The thiocyanate groups enhance the compound’s ability to participate in nucleophilic substitution and redox reactions, making it a versatile reagent in synthetic chemistry and a potential candidate for various applications in biology and medicine.
Propriétés
Numéro CAS |
113260-81-4 |
|---|---|
Formule moléculaire |
C15H8Cl2N2S2 |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
[bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate |
InChI |
InChI=1S/C15H8Cl2N2S2/c16-13-5-1-11(2-6-13)15(20-9-18,21-10-19)12-3-7-14(17)8-4-12/h1-8H |
Clé InChI |
OAQFKQAOLOXCOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(SC#N)SC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


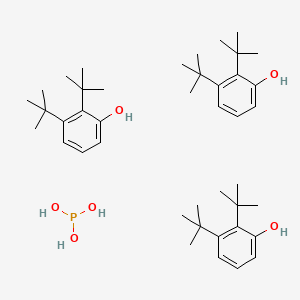
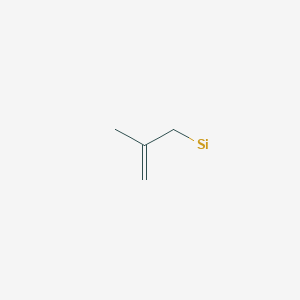
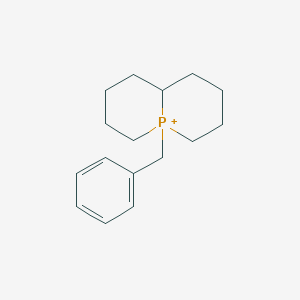
![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
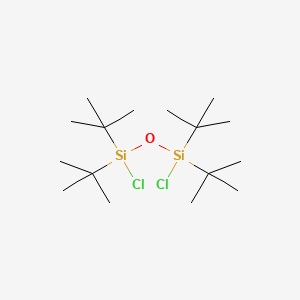
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
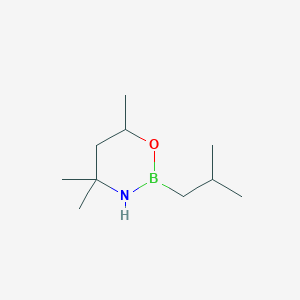

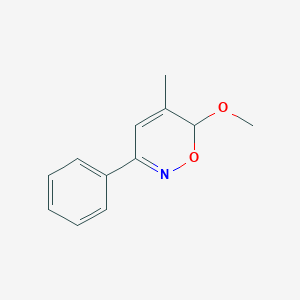
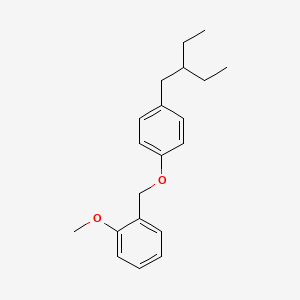
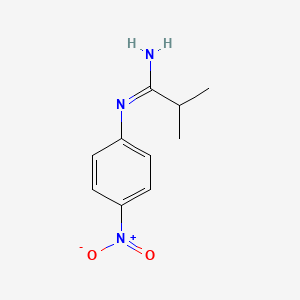
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
